molecular formula C8H2Cl2F3N3S B1436352 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole CAS No. 1823184-36-6

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole

Cat. No. B1436352
M. Wt: 300.09 g/mol
InChI Key: DPAIEHHWLIYPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives has been a subject of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole” is based on the trifluoromethylpyridine (TFMP) moiety . The molecular formula is C7H6ClF3N2 .

Scientific Research Applications

Heterocyclic Synthesis

This compound is involved in the synthesis of new heterocycles, including 1,2,3-dithiazole derivatives, which play a significant role in the development of molecules with potential pharmacological activities. The chemistry of 5H-1,2,3-dithiazoles has been investigated, emphasizing reactions leading to thiazolo[5,4-b]pyridine-2-carbonitrile and thiazolo[4,5-c]pyridine-2-carbonitrile, among others. Such compounds are of interest due to their potential applications in various areas of chemistry and materials science (Christoforou, Koutentis, & Michaelidou, 2006).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer potential of derivatives involving thiadiazole structures. For instance, a series of compounds incorporating the thiadiazole moiety demonstrated significant cytotoxicity against various human cancer cell lines. The Mannich bases derived from these structures showed potent activity, indicating the relevance of thiadiazole derivatives in the search for new anticancer agents (Abdo & Kamel, 2015).

Biological Activities

Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, and antitubercular properties. These compounds have also shown remarkable anticancer activity against colon carcinoma and hepatocellular carcinoma cell lines, highlighting the diverse potential of thiadiazole derivatives in drug development (Abouzied et al., 2022).

Safety And Hazards

“5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole” may cause skin irritation, may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N3S/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAIEHHWLIYPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NSC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
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5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
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5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
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5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
Reactant of Route 5
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5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
Reactant of Route 6
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole

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